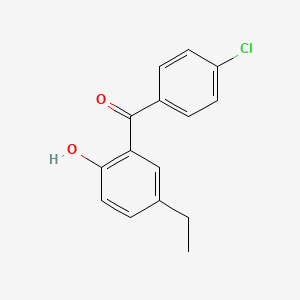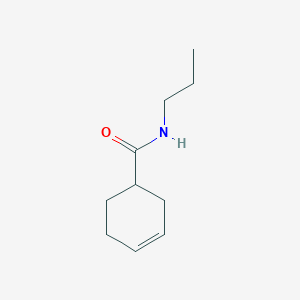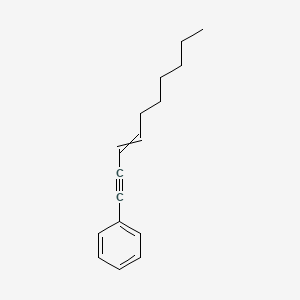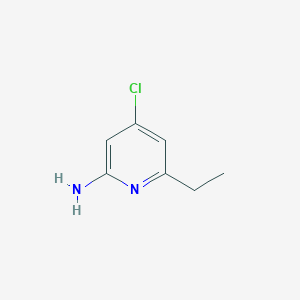
4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine: is an organic compound that features a chloro-substituted phenyl ring and a tetrahydrofuran-2-ylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine typically involves the reaction of 4-chloroaniline with tetrahydrofuran-2-ylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated phenylamine.
Substitution: Hydroxy or alkoxy-substituted phenylamine.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it is utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and tetrahydrofuran-2-ylmethoxy groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
4-Chloroaniline: Shares the chloro-substituted phenyl ring but lacks the tetrahydrofuran-2-ylmethoxy group.
Tetrahydrofuran-2-ylmethanol: Contains the tetrahydrofuran-2-ylmethoxy group but lacks the chloro-substituted phenyl ring.
Uniqueness: 4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine is unique due to the combination of both the chloro-substituted phenyl ring and the tetrahydrofuran-2-ylmethoxy group, which imparts distinct chemical and biological properties not found in the individual components.
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
4-chloro-3-(oxolan-2-ylmethoxy)aniline |
InChI |
InChI=1S/C11H14ClNO2/c12-10-4-3-8(13)6-11(10)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2 |
Clé InChI |
ARSPICZVXODHOC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COC2=C(C=CC(=C2)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2,3-Dihydro-1H-inden-2-yl)carbamothioyl]benzamide](/img/structure/B8636880.png)




![4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-[(phenylamino)methylene]-2-thioxo-](/img/structure/B8636924.png)


